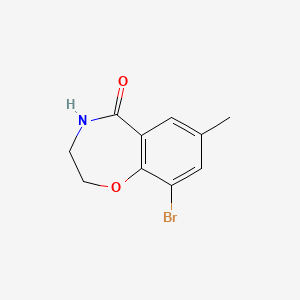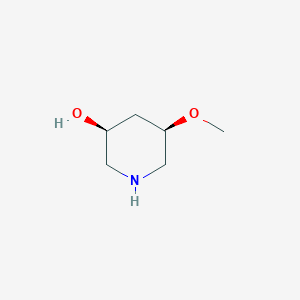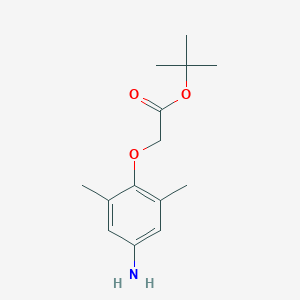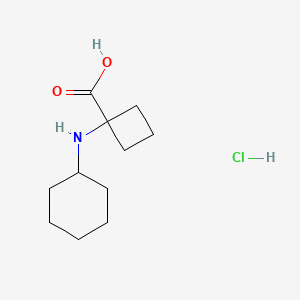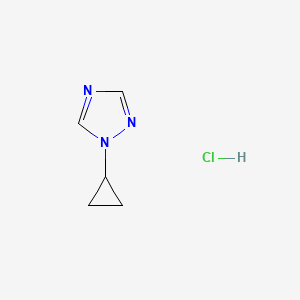![molecular formula C10H15ClFNO B13506918 Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride is an organic compound that features a fluorinated aromatic ring and an ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride typically involves a multi-step process. One common route starts with the fluorination of a methoxy-substituted benzylamine. The reaction conditions often include the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to reductive amination with ethylamine under hydrogenation conditions using a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major product is the fully reduced amine.
Substitution: The products depend on the nucleophile used, often resulting in substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl[(3-chloro-4-methoxyphenyl)methyl]amine hydrochloride
- Ethyl[(3-bromo-4-methoxyphenyl)methyl]amine hydrochloride
- Ethyl[(3-iodo-4-methoxyphenyl)methyl]amine hydrochloride
Uniqueness
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can enhance metabolic stability and binding affinity, making this compound particularly valuable in drug discovery and development.
Propiedades
Fórmula molecular |
C10H15ClFNO |
|---|---|
Peso molecular |
219.68 g/mol |
Nombre IUPAC |
N-[(3-fluoro-4-methoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-3-12-7-8-4-5-10(13-2)9(11)6-8;/h4-6,12H,3,7H2,1-2H3;1H |
Clave InChI |
UXFORGPCPPIAAX-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC(=C(C=C1)OC)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


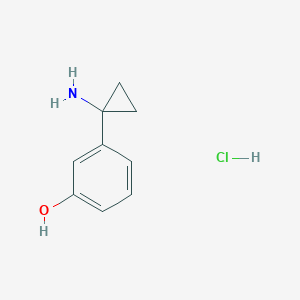
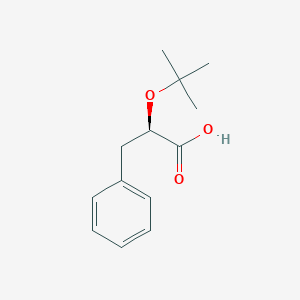
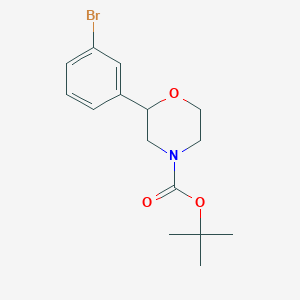
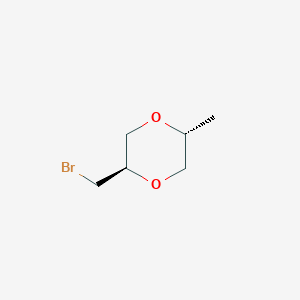
![6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13506868.png)

![2-[(4-Cyanophenyl)formamido]propanoic acid](/img/structure/B13506876.png)
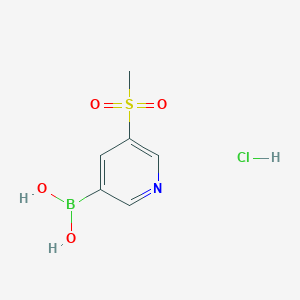
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
